Oil Swell Resistance: NBR vs. SBR in Standardized ASTM Immersion
NBR demonstrates fundamentally different oil resistance compared to SBR, the most common low-cost alternative. Under ASTM D471 immersion in IRM 903 oil (70 h / 100°C), a medium-ACN NBR compound exhibits volume swell of approximately +9%, whereas an SBR compound tested under identical conditions shows volume changes exceeding +80% and undergoes destructive softening [1]. This difference is driven by the polarity of the nitrile group: NBR's acrylonitrile content creates a Hansen solubility parameter mismatch with non-polar hydrocarbon oils, limiting solvent penetration, while the non-polar polystyrene-butadiene backbone of SBR readily absorbs oils. Independent data confirm that NBR/SBR blend materials used in conveyor belt covers show 20% swell in IRM 903 versus 3% for NBR in IRM 901 [2], establishing that even modest SBR incorporation degrades oil resistance.
| Evidence Dimension | Volume swell after ASTM oil immersion |
|---|---|
| Target Compound Data | NBR: +9% volume change (IRM 903, 70 h, 100°C) [1]; 3–20% depending on ACN content and oil type [2] |
| Comparator Or Baseline | SBR: >+80% volume change (IRM 903, equivalent conditions) [1] |
| Quantified Difference | NBR exhibits approximately 9× lower volume swell than SBR in aggressive hydrocarbon oils |
| Conditions | ASTM D471; IRM 903 oil, 70 h at 100°C; also IRM 901 / IRM 902 comparisons [1][2] |
Why This Matters
For any procurement involving oil or fuel contact, SBR substitution of NBR results in rapid dimensional loss and seal failure, making NBR the minimum viable material class.
- [1] Linde Polymer. China Customized Nitrile Rubber Gasket Manufacturers Suppliers Factory. Technical Datasheet, www.lindeseals.com. View Source
- [2] Trelleborg. Oil & Grease Resistant Conveyor Belts. Technical Datasheet, www.trelleborg.com. View Source
